molecular formula C12H11N5O2S B2936302 N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide CAS No. 1240264-37-2

N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide

Cat. No. B2936302
CAS RN: 1240264-37-2
M. Wt: 289.31
InChI Key: XYSVIDKNDAIXIA-UHFFFAOYSA-N
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Description

N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C12H11N5O2S and its molecular weight is 289.31. The purity is usually 95%.
BenchChem offers high-quality N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Insecticidal Activity

Compounds containing 1,3,4-oxadiazole rings, closely related to N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide, have shown promising insecticidal activities. Qi et al. (2014) reported on anthranilic diamides analogs containing 1,3,4-oxadiazole rings that exhibited good insecticidal activities against the diamondback moth (Qi et al., 2014). Similarly, Yuhao Li et al. (2013) synthesized anthranilic diamides analogs with 1,2,4- or 1,3,4-oxadiazole rings, showing good larvicidal activities against Plutella xylostella (Yuhao Li et al., 2013).

Antimicrobial and Antitubercular Activity

Research indicates that certain derivatives, including those with structures similar to N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide, possess antimicrobial properties. For example, compounds synthesized by Basavarajaiah and Mruthyunjayaswamy (2008) displayed antimicrobial activity (Basavarajaiah & Mruthyunjayaswamy, 2008). Nayak et al. (2016) also reported on N-substituted pyrazole derivatives with notable antitubercular activities (Nayak et al., 2016).

Anticancer Potential

Compounds with 1,3,4-oxadiazole and pyrazole structures have been investigated for their potential in cancer treatment. Faheem (2018) studied novel derivatives for their toxicity assessment and tumor inhibition properties, demonstrating significant results (Faheem, 2018). Additionally, Ravinaik et al. (2021) synthesized benzamides derivatives with 1,3,4-oxadiazol and pyrazole structures, showing moderate to excellent anticancer activities (Ravinaik et al., 2021).

Antioxidant and Antidiabetic Effects

Some derivatives also exhibit antioxidant and antidiabetic properties. Bondock, Adel, and Etman (2016) synthesized functionalized 1,3,4-oxadiazoles that showed excellent antioxidant activity and protection against DNA damage (Bondock, Adel, & Etman, 2016). Lalpara et al. (2021) reported on the synthesis of dihydropyrimidine derivatives with antidiabetic screening, highlighting their α-amylase inhibition capacity (Lalpara et al., 2021).

properties

IUPAC Name

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O2S/c1-7-14-17-11(19-7)6-13-12(18)9-5-8(15-16-9)10-3-2-4-20-10/h2-5H,6H2,1H3,(H,13,18)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYSVIDKNDAIXIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CNC(=O)C2=NNC(=C2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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